Citrastadienol-d4
Description
Deuterated compounds are typically used in analytical chemistry and drug metabolism studies due to their enhanced stability in mass spectrometry (MS) and nuclear magnetic resonance (NMR) analyses, enabling precise tracking in biological systems .
Properties
Molecular Formula |
C₃₀H₄₆D₄O |
|---|---|
Molecular Weight |
430.74 |
Synonyms |
(3β,4α,5α,24Z)-4-Methyl-stigmasta-7,24(28)-dien-3-ol-d4; _x000B_4α-Methyl-5α-stigmasta-7,24(28)-dien-3β-ol-d4; Citrostadienol-d4; 24-Ethylidenelophenol-d4; 5α-Sitosterol-d4; 24-Ethylidene-lophenol-d4; α1-Sitosterol-d4 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Structural and Functional Similarities
Deuterated compounds share core structural features with their non-deuterated counterparts but exhibit distinct physicochemical properties. For example:
- N-Nitrosodibenzylamine-d4 (C₁₄H₁₄N₂O, deuterated at four positions) is utilized as an internal standard in carcinogenicity studies due to its isotopic purity and minimal interference in chromatographic analyses .
- Candesartan-d4 (C₂₄H₂₀N₆O₃, deuterated at four positions) is employed in pharmacokinetic studies to quantify the parent drug in plasma via LC-MS/MS, leveraging its near-identical retention time and ion fragmentation patterns .
Citrastadienol-d4 likely follows similar principles, where deuterium substitution at specific positions enhances analytical detection without altering the compound’s primary biological activity.
Analytical Challenges
As noted in and , chemical analysis of deuterated compounds in complex matrices (e.g., biological samples or articles) requires rigorous extraction and detection protocols. For instance:
- Deuterated compounds may co-elute with non-deuterated analogs in chromatography, necessitating high-resolution MS for differentiation .
- Incomplete extraction or matrix interference (e.g., from Trazodone-related impurities in ) can skew quantification, emphasizing the need for deuterated internal standards to normalize recovery rates .
Data Table: Key Properties of this compound and Analogs
Research Findings and Limitations
- Advantages: Deuterated compounds like this compound enable precise quantification in complex matrices, critical for drug development and environmental monitoring .
- Limitations : Synthesis of high-purity deuterated standards (e.g., ≥97% isotopic purity for Candesartan-d4) is resource-intensive . Additionally, batch-to-batch variability in deuterated articles complicates reproducibility, as highlighted in .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
